molecular formula C12H10FN3O B3042968 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol CAS No. 680580-18-1

3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol

Cat. No.: B3042968
CAS No.: 680580-18-1
M. Wt: 231.23 g/mol
InChI Key: FNUHQTNYEUOYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol is an aromatic azo compound characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl diazenyl group. This compound is known for its vibrant color properties, making it useful in dye and pigment industries. Its molecular formula is C12H10FN3O, and it has a molecular weight of 231.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-fluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-amino-4-hydroxybenzene in an alkaline medium to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol involves its interaction with biological molecules through its functional groups. The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that can interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

IUPAC Name

3-amino-4-[(4-fluorophenyl)diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-8-1-3-9(4-2-8)15-16-12-6-5-10(17)7-11(12)14/h1-7,17H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUHQTNYEUOYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol
Reactant of Route 2
Reactant of Route 2
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol
Reactant of Route 6
Reactant of Route 6
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.